Cycloheptanol, 2,2-diethoxy-, (+)- (9CI)
CAS No.: 180293-71-4
Cat. No.: VC0064480
Molecular Formula: C11H22O3
Molecular Weight: 202.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180293-71-4 |
|---|---|
| Molecular Formula | C11H22O3 |
| Molecular Weight | 202.294 |
| IUPAC Name | 2,2-diethoxycycloheptan-1-ol |
| Standard InChI | InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h10,12H,3-9H2,1-2H3 |
| Standard InChI Key | QXDQKHPEBWHLIP-UHFFFAOYSA-N |
| SMILES | CCOC1(CCCCCC1O)OCC |
Introduction
Chemical Identity and Basic Properties
Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) is an organic compound classified as a cyclic alcohol with the molecular formula C11H22O3 and a molecular weight of 202.294 g/mol. The compound is characterized by a seven-membered carbon ring (cycloheptane) with a hydroxyl group at position 1 and two ethoxy groups substituted at position 2. The (+) designation indicates its specific positive optical rotation, confirming its chiral nature.
Key identifiers for this compound include:
| Property | Value |
|---|---|
| CAS Number | 180293-71-4 |
| Molecular Formula | C11H22O3 |
| Molecular Weight | 202.294 g/mol |
| IUPAC Name | 2,2-diethoxycycloheptan-1-ol |
| Standard InChI | InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h10,12H,3-9H2,1-2H3 |
| Standard InChIKey | QXDQKHPEBWHLIP-UHFFFAOYSA-N |
| SMILES Notation | CCOC1(CCCCCC1O)OCC |
This compound belongs to the broader family of cyclic alcohols and specifically to the category of substituted cycloheptanols. Its distinctive feature is the presence of two ethoxy groups at the C-2 position, which significantly influences its chemical reactivity and physical properties.
Structural Features and Chirality
The molecular structure of Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) features a seven-membered ring with a hydroxyl group and two ethoxy substituents. The compound exhibits chirality at position 1, where the hydroxyl group is attached. The (+) designation in its name refers to its dextrorotatory property, meaning it rotates plane-polarized light in a clockwise direction when observed along the direction of light propagation.
The diethoxy substitution at the C-2 position creates a unique chemical environment that affects the compound's solubility, reactivity, and potential applications. This substitution pattern distinguishes it from other cycloheptanol derivatives and contributes to its specialized applications in organic synthesis.
The stereochemistry of this compound is particularly important for its biological activity and applications in asymmetric synthesis. The specific spatial arrangement of the hydroxyl group relative to the diethoxy substituents determines its interaction with enzymes, receptors, and other chiral molecules.
Synthesis and Production Methods
Several synthetic routes have been developed for the preparation of Cycloheptanol, 2,2-diethoxy-, (+)- (9CI). These methods typically focus on maintaining stereochemical integrity while forming the key functional groups. The major synthetic approaches include:
Direct Functionalization of Cycloheptanone
This approach involves the conversion of cycloheptanone to the corresponding ketal through reaction with ethanol under acidic conditions, followed by stereoselective reduction of the ketone function. This method typically requires careful control of reaction conditions to ensure the desired stereochemistry at the hydroxyl position.
Stereoselective Hydroxylation
Another common approach is the direct stereoselective hydroxylation of 2,2-diethoxycycloheptane. This can be achieved through various reagents including osmium tetroxide, potassium permanganate, or enzymatic methods that favor the formation of the (+) enantiomer.
Resolution of Racemic Mixtures
The racemic mixture (Cycloheptanol, 2,2-diethoxy-) can be resolved into its enantiomers using chiral resolution techniques such as:
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Crystallization with chiral resolving agents
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Kinetic resolution using enzymes
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Chromatographic separation on chiral stationary phases
The synthesis typically requires precise control of reaction parameters to ensure high enantiomeric purity of the final product.
Physical and Chemical Properties
The physical and chemical properties of Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) are influenced by its cyclic structure, the hydroxyl group, and the two ethoxy substituents. While comprehensive experimental data is limited in the available literature, key properties can be inferred from its structure and comparison with similar compounds.
Physical Properties
As a substituted cycloheptanol, this compound is expected to exist as a colorless to pale yellow liquid at room temperature, with limited water solubility but good solubility in common organic solvents like ethanol, diethyl ether, and chloroform. The presence of the hydroxyl group provides some hydrogen bonding capability, while the ethoxy groups contribute to its lipophilicity.
Chemical Reactivity
Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) exhibits chemical reactivity typical of secondary alcohols, along with special behaviors due to the ketal functionality. Key reactive aspects include:
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Alcohol chemistry: The hydroxyl group can undergo esterification, oxidation to ketones, and dehydration reactions.
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Ketal stability: The diethoxy groups form a ketal that is stable under basic and neutral conditions but susceptible to hydrolysis under acidic conditions.
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Stereochemical considerations: Reactions at the hydroxyl position typically proceed with stereospecificity due to the chiral environment.
Comparative Analysis with Related Compounds
Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) can be compared with structurally related compounds to better understand its distinctive properties and potential applications. The table below presents a comparison with similar cyclic alcohols:
| Compound | Ring Size | Substituents | Key Differences |
|---|---|---|---|
| Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) | 7 | Two ethoxy groups at C-2, hydroxyl at C-1 | Chiral, (+) optical rotation |
| Cyclooctanol, 2,2-diethoxy- (9CI) | 8 | Two ethoxy groups at C-2, hydroxyl at C-1 | Larger ring size, different conformational properties |
| Cyclohexanol, 2-(2-propynyl)-, trans- | 6 | 2-propynyl group at C-2, hydroxyl at C-1 | Smaller ring, alkyne functionality |
| Cycloheptanol, 2-methyl-, trans- | 7 | Methyl group at C-2, hydroxyl at C-1 | Simpler structure, different steric properties |
| Cycloheptanol (unsubstituted) | 7 | None | Lacks the ketal functionality, simpler structure |
This structural comparison highlights the unique features of Cycloheptanol, 2,2-diethoxy-, (+)- (9CI), particularly its diethoxy substitution and chiral nature, which contribute to its specialized applications .
Applications and Utility
Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) finds applications across several domains due to its unique structural features and reactivity profile:
Organic Synthesis
The compound serves as a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. Its well-defined stereochemistry makes it particularly useful in asymmetric synthesis, where controlling the spatial arrangement of atoms is crucial.
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives have potential applications in developing stereospecific drugs. The hydroxyl group provides a point for further functionalization, while the diethoxy groups can influence the compound's stability, solubility, and bioavailability profiles. Studies on similar cycloheptanol derivatives have shown promising pharmacological activities including anti-inflammatory, analgesic, and antimicrobial properties.
Research Tool
The compound is also utilized as a research tool in studying structure-activity relationships, particularly in understanding how subtle structural changes affect biological activity and physical properties.
Analytical Characterization
Analytical characterization of Cycloheptanol, 2,2-diethoxy-, (+)- (9CI) typically involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural features.
Spectroscopic Analysis
NMR spectroscopy (both 1H and 13C) provides valuable information about the structural arrangement of the compound. The hydroxyl proton, ring protons, and ethoxy groups each have characteristic chemical shifts that help in structural elucidation. Similarly, infrared spectroscopy can identify the characteristic O-H stretching band of the hydroxyl group and C-O stretching frequencies of the ethoxy substituents .
Chromatographic Methods
High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is essential for determining the enantiomeric purity of the compound. Gas chromatography combined with mass spectrometry (GC-MS) can also be used for both identification and quantification .
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